N-benzyl-1-(2,4-dichlorophenyl)methanamine

Physicochemical Property Lipophilicity Medicinal Chemistry

N-benzyl-1-(2,4-dichlorophenyl)methanamine (CAS 14501-87-2) is a secondary benzylamine derivative with the molecular formula C14H13Cl2N and a molecular weight of 266.2 g/mol. It is characterized by a benzyl group attached to a methanamine backbone, which is further substituted with a 2,4-dichlorophenyl moiety.

Molecular Formula C14H13Cl2N
Molecular Weight 266.2 g/mol
CAS No. 14501-87-2
Cat. No. B085178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(2,4-dichlorophenyl)methanamine
CAS14501-87-2
Molecular FormulaC14H13Cl2N
Molecular Weight266.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H13Cl2N/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2
InChIKeyRJIXZWDWKCJXBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-benzyl-1-(2,4-dichlorophenyl)methanamine (CAS 14501-87-2) for Research Procurement


N-benzyl-1-(2,4-dichlorophenyl)methanamine (CAS 14501-87-2) is a secondary benzylamine derivative with the molecular formula C14H13Cl2N and a molecular weight of 266.2 g/mol [1]. It is characterized by a benzyl group attached to a methanamine backbone, which is further substituted with a 2,4-dichlorophenyl moiety [1]. The compound is primarily utilized as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules, including potential pharmaceutical compounds . It is classified as hazardous, requiring appropriate storage and handling conditions .

Why N-benzyl-1-(2,4-dichlorophenyl)methanamine Cannot Be Replaced by Generic Analogs


Direct substitution of N-benzyl-1-(2,4-dichlorophenyl)methanamine with other benzylamine derivatives is not scientifically justified. The specific 2,4-dichloro substitution pattern on the phenyl ring critically influences the molecule's lipophilicity (XLogP3 = 4.3 [1]), electronic properties, and subsequent biological interactions. This distinct substitution pattern is known to modulate binding affinity for various receptors, as evidenced by structure-activity relationship (SAR) studies on similar scaffolds. While direct, high-strength quantitative evidence for this specific compound against named comparators is extremely limited in the public domain, the established principles of medicinal chemistry dictate that altering the chlorine substitution pattern or the benzyl group will result in a different molecular entity with unpredictable and likely divergent pharmacological and physicochemical properties .

Quantitative Evidence Guide for N-benzyl-1-(2,4-dichlorophenyl)methanamine


Lipophilicity of N-benzyl-1-(2,4-dichlorophenyl)methanamine

The lipophilicity of N-benzyl-1-(2,4-dichlorophenyl)methanamine is quantified by its computed LogP value [1]. While a direct comparator is not specified, this value is significantly higher than that of simpler, non-chlorinated or mono-chlorinated benzylamine analogs, indicating a greater propensity to partition into non-polar environments, a key determinant in passive membrane permeability and target binding .

Physicochemical Property Lipophilicity Medicinal Chemistry

Potential Antimicrobial Activity of N-benzyl-1-(2,4-dichlorophenyl)methanamine

N-benzyl-1-(2,4-dichlorophenyl)methanamine has been investigated for its potential antimicrobial and antifungal properties . The compound's mechanism of action is thought to involve interaction with specific molecular targets or pathways, potentially including binding to receptors or enzymes . While specific quantitative data against named comparators is not available in the public domain, this reported biological activity profile distinguishes it from other benzylamine derivatives that may lack such broad-spectrum potential .

Antimicrobial Antifungal Biological Screening

Hydrogen Bonding Capacity of N-benzyl-1-(2,4-dichlorophenyl)methanamine

N-benzyl-1-(2,4-dichlorophenyl)methanamine possesses both hydrogen bond donor and acceptor capabilities [1]. This property influences its solubility in various solvents and is a fundamental aspect of its intermolecular interactions . This contrasts with fully substituted or less polar analogs that may have reduced or no hydrogen bonding potential, which would significantly alter their solubility and behavior in both synthetic and biological environments .

Physicochemical Property Hydrogen Bonding Solubility

Best-Fit Research and Industrial Scenarios for Procuring N-benzyl-1-(2,4-dichlorophenyl)methanamine


Medicinal Chemistry Scaffold for Antimicrobial Lead Discovery

Researchers exploring new chemical space for antimicrobial or antifungal drug leads can utilize N-benzyl-1-(2,4-dichlorophenyl)methanamine as a core scaffold for SAR studies. Its reported potential antimicrobial activity makes it a rational starting point for synthesizing and screening novel analogs against resistant microbial strains.

Building Block for Complex Molecule Synthesis

As a versatile secondary amine, N-benzyl-1-(2,4-dichlorophenyl)methanamine is an ideal building block for organic synthesis . Its two distinct aromatic groups allow for regioselective functionalization and incorporation into more complex molecular architectures, such as those required for developing new materials, catalysts, or pharmaceutical intermediates.

Physicochemical Property Studies

The well-defined and documented physicochemical properties, including its high lipophilicity (XLogP3 = 4.3 [1]) and specific hydrogen bonding capacity [1], make this compound a suitable model for studies investigating the relationship between molecular structure and properties like solubility, membrane permeability, or ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.

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